2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol
Overview
Description
The compound “2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol” is a chemical substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another important step is the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 1,3,2-dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms . The ring is substituted with four methyl groups, making it tetramethylated . The compound also contains a benzyl group and an aminoethanol group .Chemical Reactions Analysis
This compound can undergo several types of chemical reactions. For example, it can participate in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, flash point, vapor pressure, and refractive index . It is predicted to have a density of 1.08±0.1 g/cm3, a melting point of 77-81°C, a boiling point of 355.6±25.0 °C, a flash point of 194.3°C, and a refractive index of 1.507 .Scientific Research Applications
Trans-Esterification in Pharmacokinetics
The compound was studied for its role in the trans-esterification process, particularly its pharmacokinetics in rats. The presence of ethanol influenced the compound's pharmacokinetics by decreasing plasma clearance and slowing the elimination rate, suggesting a potential role in the development of drug formulations and understanding drug metabolism (Chen et al., 2004).
Cognitive Enhancing Agents
Related compounds have shown promising results as cognitive enhancers, displaying anti-amnestic (AA) and anti-hypoxic (AH) activities. This highlights their potential in treating cognitive disorders or improving cognitive functions under stress or hypoxic conditions (Ono et al., 1995).
Oxidative Stress Prevention
Compounds structurally related to the one have demonstrated protective effects against ethanol-induced oxidative stress in the liver and brain of mice. This suggests a potential therapeutic application for managing ethanol-induced oxidative damage in organs (Aktay et al., 2005).
Neuroleptic Activity
Structurally similar compounds have been synthesized and evaluated for their neuroleptic activities. Their effects on dopamine receptors and GABA receptor-operated chloride channels have been investigated, providing insights into their potential use in treating psychosis or as anesthetic agents (Iwanami et al., 1981; Buck & Harris, 1990)(Buck & Harris, 1990).
Hepatic Microsomal Activity
Studies have shown the modulation of hepatic microsomal mixed-function oxidase activity by ethanol treatment. This can affect the bioactivation of aromatic amines to mutagens, indicating potential implications for understanding ethanol's effects on liver metabolism and toxicology (Ioannides & Steele, 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[methyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-18(5)10-11-19/h6-9,19H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLGAZFFSJSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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